N-[(1R,2R)-2-(pyridin-3-ylmethoxy)spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-1,2-oxazole-3-carboxamide
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Overview
Description
N-[(1R,2R)-2-(pyridin-3-ylmethoxy)spiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-(pyridin-3-ylmethoxy)spiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-1,2-oxazole-3-carboxamide can be achieved through a multi-step process involving several key reactions. One common approach involves the use of α-bromoketones and 2-aminopyridine as starting materials. The reaction proceeds through a series of steps, including C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-(pyridin-3-ylmethoxy)spiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as sodium borohydride (NaBH4), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like toluene or ethyl acetate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[(1R,2R)-2-(pyridin-3-ylmethoxy)spiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-1,2-oxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(1R,2R)-2-(pyridin-3-ylmethoxy)spiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-1,2-oxazole-3-carboxamide include:
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- N-(pyridin-2-yl)imidates
Uniqueness
The uniqueness of N-[(1R,2R)-2-(pyridin-3-ylmethoxy)spiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]-1,2-oxazole-3-carboxamide lies in its spirocyclic structure and the combination of functional groups, which confer specific chemical and biological properties that may not be present in similar compounds.
Properties
IUPAC Name |
N-[(1R,2R)-2-(pyridin-3-ylmethoxy)spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c28-22(19-7-13-30-27-19)26-20-17-5-1-2-6-18(17)23(8-11-24-12-9-23)21(20)29-15-16-4-3-10-25-14-16/h1-7,10,13-14,20-21,24H,8-9,11-12,15H2,(H,26,28)/t20-,21+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFHCORUQZAOEN-RTWAWAEBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(C(C3=CC=CC=C23)NC(=O)C4=NOC=C4)OCC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC12[C@H]([C@@H](C3=CC=CC=C23)NC(=O)C4=NOC=C4)OCC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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